3-cyclohexyl-3-hydroxybutanal 3-cyclohexyl-3-hydroxybutanal
Brand Name: Vulcanchem
CAS No.: 1487723-33-0
VCID: VC12020947
InChI: InChI=1S/C10H18O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3
SMILES: CC(CC=O)(C1CCCCC1)O
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

3-cyclohexyl-3-hydroxybutanal

CAS No.: 1487723-33-0

Cat. No.: VC12020947

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

3-cyclohexyl-3-hydroxybutanal - 1487723-33-0

Specification

CAS No. 1487723-33-0
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 3-cyclohexyl-3-hydroxybutanal
Standard InChI InChI=1S/C10H18O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3
Standard InChI Key ZMKVIYAOAXOAPJ-UHFFFAOYSA-N
SMILES CC(CC=O)(C1CCCCC1)O
Canonical SMILES CC(CC=O)(C1CCCCC1)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure consists of a butanal backbone (CH₃-CH(OH)-CH₂-CHO) modified by a cyclohexyl group attached to the hydroxyl-bearing carbon. The aldehyde functional group at the terminal position and the hydroxyl group at the third carbon create a polar, reactive molecule capable of participating in condensation, oxidation, and reduction reactions . The cyclohexyl moiety introduces steric bulk, which may influence solubility and stereochemical outcomes in synthetic pathways.

Stereochemical Configuration

The (3S) configuration is critical for the compound’s biological and chemical behavior. Chiral centers like this often dictate interactions with enzymes or catalysts in asymmetric synthesis. The absolute configuration is confirmed by its InChIKey (ZMKVIYAOAXOAPJ-JTQLQIEISA-N), which encodes stereochemical details . This specificity is essential for applications requiring enantiomeric purity, such as pharmaceutical intermediates.

Synthesis and Industrial Production

Aldol Condensation

A plausible synthesis involves the aldol condensation of cyclohexanecarboxaldehyde with acetaldehyde under basic conditions. This method mirrors industrial processes for analogous β-hydroxy aldehydes, where alkaline catalysts (e.g., NaOH) promote the formation of carbon-carbon bonds . For example, the patent EP1862465A1 describes the reduction of 3-hydroxybutyrate derivatives to alcohol intermediates, suggesting a pathway adaptable to 3-cyclohexyl-3-hydroxybutanal .

Catalytic Reduction

Alternative approaches may involve the reduction of 3-cyclohexyl-3-ketobutanal using agents like sodium borohydride or catalytic hydrogenation. Such methods ensure high stereoselectivity, critical for obtaining the (3S) enantiomer .

Purification Techniques

Separation of 3-cyclohexyl-3-hydroxybutanal from byproducts like acetaldehyde is achieved via solvent extraction. The patent US3839458A highlights the use of cycloalkanes (e.g., cyclohexane) to preferentially extract acetaldehyde, leaving a raffinate enriched with the target compound . This method minimizes thermal decomposition, preserving the integrity of the heat-sensitive aldehyde group.

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents

The compound’s solubility is inferred from its structure: moderate solubility in polar solvents (e.g., ethanol, acetone) and limited solubility in nonpolar solvents due to the hydroxyl and aldehyde groups.

Spectral Data

  • IR Spectroscopy: Expected peaks include O-H stretch (~3200 cm⁻¹), aldehyde C=O stretch (~1720 cm⁻¹), and C-O stretch (~1100 cm⁻¹) .

  • NMR:

    • ¹H NMR: δ 9.7 ppm (aldehyde proton), δ 4.2 ppm (hydroxyl-bearing methine), δ 1.2–2.1 ppm (cyclohexyl and methyl protons) .

    • ¹³C NMR: δ 200 ppm (aldehyde carbon), δ 70 ppm (hydroxyl-bearing carbon), δ 25–35 ppm (cyclohexyl carbons) .

Reactivity and Functional Transformations

Oxidation and Reduction

The aldehyde group is susceptible to oxidation to a carboxylic acid or reduction to a primary alcohol. For instance, treatment with CrO₃ could yield 3-cyclohexyl-3-hydroxybutanoic acid, while NaBH₄ would reduce the aldehyde to a hydroxypentanol derivative .

Condensation Reactions

The hydroxyl and aldehyde groups enable participation in acetal formation or cross-aldol reactions. Such transformations are valuable in synthesizing cyclic ethers or elongated carbon chains for complex molecule assembly .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structure resembles prostaglandin intermediates described in EP2864308B1, where cyclopentane-fused aldehydes serve as precursors . While direct links are unspecified, its chiral center and functional groups suggest potential utility in prostaglandin analog synthesis.

Specialty Chemicals

In agrochemical or fragrance industries, 3-cyclohexyl-3-hydroxybutanal could act as a building block for terpene-like molecules or stabilized aldehydes with prolonged volatility.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective catalysts to optimize (3S) production.

  • Derivatization Studies: Exploring acetal or imine derivatives for enhanced stability.

  • Biological Screening: Assessing antimicrobial or anti-inflammatory activity given structural analogs’ bioactivity.

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